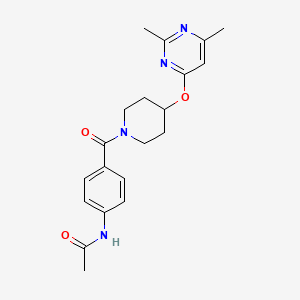
N-(4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O4, with a molecular weight of approximately 370.4 g/mol. The structural features include:
- Piperidine ring : Contributes to the compound's reactivity and biological interactions.
- Pyrimidine moiety : Enhances its affinity for biological targets.
- Carbonyl and ether functionalities : Implicated in its potential biological activity.
The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt) . This interaction affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway , which is crucial for cell growth and survival. The modulation of this pathway has implications for cancer treatment, as it can inhibit tumor growth in vivo.
Pharmacological Applications
Research indicates that compounds with similar structural features exhibit diverse biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-(Pyridin-3-yloxy)piperidine) | Pyridine instead of pyrimidine | Antiviral |
| 1-(4-(Benzyl)piperidine) | Benzyl substitution | Antidepressant |
| 1-(4-(Phenoxy)piperazine) | Phenoxy group | Antipsychotic |
The unique combination of the pyrimidine and piperazine structures enhances the potential of this compound as a multi-target therapeutic agent.
Anticancer Activity
In a study evaluating the compound's anticancer properties, it was found to significantly inhibit the growth of human tumor xenografts in nude mice. This effect was observed at well-tolerated doses, showcasing its potential as an effective treatment option for various cancers.
In Vitro Studies
In vitro assays demonstrated that this compound exhibited substantial cytotoxicity against several cancer cell lines. The IC50 values indicated potent activity, suggesting that this compound could be a promising candidate for further development in cancer therapy.
Propiedades
IUPAC Name |
N-[4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-12-19(22-14(2)21-13)27-18-8-10-24(11-9-18)20(26)16-4-6-17(7-5-16)23-15(3)25/h4-7,12,18H,8-11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDKGLVJBYDXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














